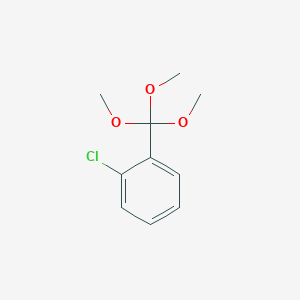

1-Chloro-2-(trimethoxymethyl)benzene

Description

Contextualization within Halogenated Aromatics and Acetal (B89532)/Orthoester Chemistry

The chemical behavior of 1-chloro-2-(trimethoxymethyl)benzene is best understood by examining its two core components: the halogenated aromatic system and the orthoester functional group.

Halogenated Aromatics: Halogenated aromatic compounds are characterized by the presence of one or more halogen atoms directly bonded to an aromatic ring. The chlorine atom in this compound exerts a significant influence on the reactivity of the benzene (B151609) ring. Through its inductive effect, the electronegative chlorine atom withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene. However, through resonance, the lone pairs on the chlorine atom can donate electron density into the ring, directing incoming electrophiles to the ortho and para positions. The carbon-chlorine bond on a benzene ring is notably strong and generally resistant to nucleophilic attack unless the ring is further activated by potent electron-withdrawing groups. However, this bond is highly amenable to transformation via organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions. youtube.com

Acetal/Orthoester Chemistry: The trimethoxymethyl group, -C(OCH₃)₃, is an orthoester. Orthoesters are organic compounds that feature three alkoxy groups attached to a single carbon atom and are formally considered derivatives of carboxylic acids. nih.gov They are structurally related to acetals, which are formed from aldehydes or ketones. organic-chemistry.org A key characteristic of orthoesters is their stability in neutral or basic conditions but rapid hydrolysis under acidic conditions to form an ester and an alcohol. wikipedia.org For instance, the reaction of an aldehyde with trimethyl orthoformate is a common method for producing an acetal, which serves as a protective group. organic-chemistry.orgwikipedia.org The synthesis of orthoesters can be achieved through methods such as the Pinner reaction of nitriles with alcohols or the reaction of a trihalomethyl compound with a sodium alkoxide. google.com This predictable reactivity makes the orthoester group a valuable acid-labile protecting group for carboxylic acids in multi-step syntheses. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trimethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRHAVAVFHQUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1Cl)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290399 | |

| Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70138-33-9 | |

| Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70138-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-chloro-2-(trimethoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 1-Chloro-2-(trimethoxymethyl)benzene

The formation of this compound is predominantly achieved through well-established organic reactions. These pathways offer reliable and reproducible methods for the synthesis of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of production.

A primary and widely utilized method for the synthesis of this compound is the acetalization of 2-chlorobenzaldehyde (B119727). nih.govorganic-chemistry.org This reaction involves the protection of the aldehyde functional group as a dimethyl acetal (B89532). organic-chemistry.org The process is typically carried out by reacting 2-chlorobenzaldehyde with methanol (B129727) in the presence of an acid catalyst. nih.govorganic-chemistry.org To drive the equilibrium towards the formation of the acetal, a dehydrating agent or a method to remove water is often employed. organic-chemistry.org

One common approach involves the use of trimethyl orthoformate, which reacts with the water generated during the reaction to form methyl formate (B1220265) and methanol, thus effectively removing water from the system. organic-chemistry.org Various acid catalysts can be used to facilitate this transformation, including protic acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. nih.govorganic-chemistry.org The reaction is generally efficient, providing good to excellent yields of the desired product under mild conditions. ut.ac.ir

Table 1: Catalysts and Conditions for Acetalization of Aldehydes

| Catalyst | Reagents | Conditions | Noteworthy Features |

|---|---|---|---|

| Hydrochloric Acid (0.1 mol %) | Methanol | Ambient temperature, 30 min | Simple, efficient for various aldehydes. nih.gov |

| TMSCl or AlCl₃ | Trimethyl orthoformate, Methanol | Microwave irradiation, 60-100 sec | Fast, chemoselective for aldehydes over ketones. ut.ac.ir |

| Perchloric acid on silica (B1680970) gel | Trialkyl orthoformates | Solvent-free | Efficient, inexpensive, and reusable catalyst. organic-chemistry.org |

| Tetrabutylammonium tribromide | Trialkyl orthoformates, Alcohol | Mild conditions | Allows for unsymmetrical acetal formation. organic-chemistry.org |

This table presents a summary of different catalytic systems used for the acetalization of aldehydes, which is a key step in the synthesis of this compound from 2-chlorobenzaldehyde.

While direct acetalization of 2-chlorobenzaldehyde is the most straightforward route, transformations from other related aryl halides can also be envisioned. These methods would involve the introduction of the trimethoxymethyl group onto a pre-existing chlorinated benzene (B151609) ring through various carbon-carbon or carbon-oxygen bond-forming reactions. For instance, a nucleophilic substitution reaction on a suitable precursor, such as 1-chloro-2-(dichloromethyl)benzene (B1361784), could potentially yield the desired product. The hydrolysis of 1-chloro-2-(dichloromethyl)benzene is a known route to 2-chlorobenzaldehyde, which can then undergo acetalization as described above. prepchem.com

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for acetalization. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times for the protection of aldehydes as their corresponding dimethyl acetals. ut.ac.ir For example, the reaction of an aldehyde with trimethyl orthoformate and methanol in the presence of a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl) or anhydrous aluminum chloride (AlCl₃) under microwave irradiation can lead to the formation of the acetal in a matter of seconds to minutes. ut.ac.ir These methods are often characterized by their high yields, chemoselectivity, and operational simplicity. ut.ac.ir

Furthermore, the use of solid-supported catalysts, such as perchloric acid adsorbed on silica gel, offers advantages in terms of catalyst recovery and reuse, making the process more economical and sustainable. organic-chemistry.org

Precursor Chemistry and Starting Material Considerations

o-Chlorotoluene is a key industrial raw material for the production of 2-chlorobenzaldehyde, the direct precursor to this compound. guidechem.com The synthesis of 2-chlorobenzaldehyde from o-chlorotoluene is typically achieved through a two-step process involving chlorination followed by hydrolysis. guidechem.com In the first step, o-chlorotoluene is chlorinated, often under UV irradiation, to form 2-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene). guidechem.comprepchem.com This intermediate is then hydrolyzed in the presence of an acid or a metal salt catalyst to yield 2-chlorobenzaldehyde. prepchem.comguidechem.comchemicalbook.com

Table 2: Synthesis of 2-Chlorobenzaldehyde from o-Chlorotoluene

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | o-Chlorotoluene, Chlorine gas, Phosphorus trichloride | 150°C, UV irradiation | 1-Chloro-2-(dichloromethyl)benzene guidechem.com |

| Hydrolysis | 1-Chloro-2-(dichloromethyl)benzene, Zinc chloride, Ferric chloride solution | 120-130°C | 2-Chlorobenzaldehyde guidechem.com |

| Hydrolysis | 1-Chloro-2-(dichloromethyl)benzene, Concentrated sulfuric acid | 30-40°C, 12 hours | 2-Chlorobenzaldehyde prepchem.comguidechem.com |

This table outlines the common methods for the industrial production of 2-chlorobenzaldehyde starting from o-chlorotoluene.

Other related benzene derivatives can also serve as starting materials. For example, 2-chlorobenzyl chloride can be oxidized to 2-chlorobenzaldehyde using reagents like N-oxides of tertiary amines or dilute nitric acid. chemicalbook.com

As highlighted, ortho-substituted benzaldehydes, specifically 2-chlorobenzaldehyde, are pivotal intermediates in the synthesis of this compound. The presence of the chlorine atom at the ortho position to the aldehyde group influences the reactivity of the molecule but does not typically hinder the acetalization reaction. The efficient conversion of 2-chlorobenzaldehyde to its dimethyl acetal is a well-documented transformation, making it a reliable and preferred intermediate for the synthesis of the target compound. nih.govut.ac.ir The synthesis of various substituted benzaldehyde (B42025) acetals often proceeds through the corresponding benzaldehydes, underscoring the importance of these compounds as key building blocks in organic synthesis. researchgate.net

Reactivity and Mechanistic Investigations

Reactions of the Chlorinated Aromatic Ring

The presence of both a halogen and an orthoester on the benzene (B151609) ring allows for a range of reactions typical of substituted aryl halides, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on 1-Chloro-2-(trimethoxymethyl)benzene is determined by the combined directing effects of the existing substituents. libretexts.orgmsu.edu

Chloro Group (-Cl): The chlorine atom is an electronegative substituent that withdraws electron density from the ring through the sigma bond network (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene. msu.eduquora.com However, it possesses lone pairs of electrons that can be donated into the ring's pi system via resonance. This resonance effect increases electron density primarily at the ortho and para positions. quora.com Consequently, the chloro group is classified as a deactivating, ortho, para-director. libretexts.org

Trimethoxymethyl Group [-C(OCH₃)₃]: This group, an orthoester, is strongly electron-withdrawing due to the inductive effect of the three highly electronegative oxygen atoms bonded to the same carbon. This effect significantly deactivates the aromatic ring, making it less nucleophilic. As an inductively withdrawing group without lone pairs directly on the atom attached to the ring, it directs incoming electrophiles to the meta positions (positions 3 and 5 relative to its own position). youtube.comyoutube.com

| Position | Influence of -Cl Group | Influence of -C(OCH₃)₃ Group | Predicted Outcome |

|---|---|---|---|

| 3 | Meta (Deactivated) | Meta (Directed) | Possible, but ring is generally deactivated. |

| 4 | Para (Directed) | Meta (Directed) | Favored position due to combined directing effects. |

| 5 | Meta (Deactivated) | Meta (Directed) | Possible, less favored than position 4. |

| 6 | Ortho (Directed) | Ortho (Steric Hindrance) | Strongly disfavored due to steric hindrance. |

Aryl halides can undergo Nucleophilic Aromatic Substitution (NAS), particularly when the ring is activated by strong electron-withdrawing groups (EWGs) located ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the chlorine atom serves as the leaving group, and the ortho-positioned trimethoxymethyl group acts as an activating EWG.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled.

The electron-withdrawing trimethoxymethyl group plays a crucial role by stabilizing the negatively charged Meisenheimer complex through its inductive effect. youtube.com This stabilization lowers the activation energy of the first, rate-determining step, making the reaction significantly more favorable than it would be on unactivated chlorobenzene (B131634). libretexts.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, they can serve as effective substrates, often requiring specialized catalyst systems, particularly when sterically hindered. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Reaction: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid). For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biarylphosphines are often necessary to achieve high yields. organic-chemistry.orgnih.govacs.orgresearchgate.net These ligands facilitate the challenging oxidative addition step of the catalytic cycle.

Hiyama Reaction: This involves the coupling of the aryl chloride with an organosilane. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source like TBAF, which converts the organosilane into a more reactive pentacoordinate silicate (B1173343) intermediate, facilitating transmetalation to the palladium center. organic-chemistry.orgcore.ac.uk

Grignard Reagents (Kumada-type Coupling): The coupling of aryl chlorides with Grignard reagents (organomagnesium halides) can be effectively catalyzed by transition metals. While palladium is common, catalysts based on more earth-abundant metals like nickel and iron have been developed. mdpi.comresearchgate.net Iron-catalyzed cross-coupling, in particular, offers a more environmentally benign alternative for these transformations. mdpi.comresearchgate.net The reaction is generally compatible with ortho-substituted substrates.

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Palladium with bulky ligands (e.g., NHCs) | Requires specialized ligands for hindered aryl chlorides. organic-chemistry.org |

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Requires a fluoride or base activator. organic-chemistry.orgwikipedia.org |

| Grignard (Kumada) | Organomagnesium (R-MgX) | Nickel or Iron | Can utilize more earth-abundant metal catalysts. mdpi.comnih.gov |

Reactions Involving the Trimethoxymethyl Group

The trimethoxymethyl group, an orthoester, has its own distinct reactivity, primarily centered around hydrolysis and other transformations of the acetal (B89532) functionality.

Orthoesters are functionally protected forms of carboxylic acids or esters and are susceptible to hydrolysis, particularly under acidic conditions. The trimethoxymethyl group can be readily transformed, providing a synthetic route to other functional groups.

The hydrolysis occurs in a stepwise manner.

Formation of the Ester: In the presence of aqueous acid, the orthoester hydrolyzes to form the corresponding methyl ester (methyl 2-chlorobenzoate) and two equivalents of methanol (B129727). The mechanism involves protonation of a methoxy (B1213986) oxygen, elimination of methanol to form a resonance-stabilized oxocarbenium ion, followed by nucleophilic attack of water.

Formation of the Carboxylic Acid: Under more forcing conditions (e.g., heating with acid or base), the resulting ester can undergo further hydrolysis to yield the carboxylic acid (2-chlorobenzoic acid) and another equivalent of methanol.

This two-stage hydrolysis makes the trimethoxymethyl group a useful precursor for both esters and carboxylic acids in synthetic sequences.

The reactivity of the trimethoxymethyl group towards oxidation and reduction is limited by its oxidation state.

Oxidation: The central carbon of the trimethoxymethyl group is at the +3 oxidation state, equivalent to that of a carboxylic acid derivative. Therefore, it is generally resistant to further oxidation under standard conditions. While methods exist for oxidizing benzylic C-H bonds in acetals, these are not applicable to this compound, which lacks a benzylic hydrogen. nih.govacs.orgacs.org

Reduction: The orthoester group can be reduced using powerful hydride-donating reagents. wikipedia.org The reduction of orthoesters with strong reducing agents like lithium aluminum hydride (LiAlH₄) is known to produce acetals. acs.orgacs.orgorganicchemistrydata.org In this specific case, treatment with LiAlH₄ would likely reduce the trimethoxymethyl group to a dimethoxymethyl group, yielding 1-chloro-2-(dimethoxymethyl)benzene. Complete reduction to a methyl group would require much harsher conditions and is not a typical transformation for orthoesters.

Derivatization and Functional Group Interconversions

The structural framework of this compound allows for a variety of derivatization reactions and functional group interconversions, targeting either the chloro substituent, the trimethoxymethyl moiety, or the aromatic ring itself.

The trimethoxymethyl group is essentially a carboxylic acid orthoester and is, therefore, prone to hydrolysis under acidic conditions to yield the corresponding methyl ester, 2-chloro-methylbenzoate, and methanol. wikipedia.org This transformation is a key functional group interconversion, converting the orthoester into a more conventional ester functionality, which can then undergo further reactions such as saponification to the carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents. quimicaorganica.org

The reaction of the trimethoxymethyl group with organometallic reagents, such as Grignard reagents, does not proceed in the same manner as with a typical ester. Instead of forming a tertiary alcohol, orthoesters can react with Grignard reagents in what is known as the Bodroux-Chichibabin aldehyde synthesis to yield an aldehyde after acidic workup. wikipedia.org

The chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions. lumenlearning.comlibretexts.org In the absence of such activation, harsh conditions are required for nucleophilic aromatic substitution (SNAr). For instance, reaction with strong bases like sodium amide can proceed via a benzyne (B1209423) intermediate. uomustansiriyah.edu.iq The presence of the ortho-trimethoxymethyl group may influence the regioselectivity of such reactions.

Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. The chlorine atom and the trimethoxymethyl group (as an alkoxy-like group) are both ortho-para directing. This would direct incoming electrophiles to the positions para to each substituent, namely the 4 and 5 positions of the benzene ring.

Table 1: Plausible Derivatization Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | H3O+ | 2-Chloro-methylbenzoate | Hydrolysis of Orthoester |

| This compound | 1. RMgX, 2. H3O+ | 2-Chlorobenzaldehyde (B119727) | Bodroux-Chichibabin Aldehyde Synthesis |

| This compound | NaNH2, liq. NH3 | Mixture of 2- and 3-amino-1-(trimethoxymethyl)benzene | Nucleophilic Aromatic Substitution (via Benzyne) |

| This compound | HNO3, H2SO4 | 1-Chloro-4-nitro-2-(trimethoxymethyl)benzene and 1-Chloro-5-nitro-2-(trimethoxymethyl)benzene | Electrophilic Aromatic Substitution (Nitration) |

Intramolecular Reactivity and Cyclization Pathways

The ortho-disposed chloro and trimethoxymethyl functionalities on the benzene ring set the stage for potential intramolecular reactions, particularly after modification of one of the functional groups. For instance, hydrolysis of the trimethoxymethyl group to a carboxylic acid, followed by conversion to an acyl chloride or other activated species, could lead to intramolecular acylation if a suitable nucleophilic site is introduced on the molecule.

A more direct pathway for cyclization could involve the participation of the orthoester group. Acid-catalyzed hydrolysis of orthoesters proceeds through an oxocarbenium ion intermediate. acs.org If a nucleophilic moiety is present elsewhere in the molecule, it could potentially be trapped by this intermediate. For example, if a derivative of this compound were synthesized with a nucleophilic side chain, an intramolecular cyclization could be envisaged.

Neighboring group participation (NGP) from an ortho-alkoxy group can influence the rate and stereochemistry of nucleophilic substitution reactions. wikipedia.orgnih.gov While the trimethoxymethyl group itself is not a simple alkoxy group, its constituent methoxy groups could potentially participate in reactions at the adjacent carbon atom under certain conditions, although this is less common for aryl systems. More plausible is the cyclization involving a derivative. For instance, if the trimethoxymethyl group is converted to a hydroxymethyl group (via reduction of the corresponding aldehyde or carboxylic acid), the resulting 2-chlorobenzyl alcohol could undergo intramolecular cyclization under basic conditions to form a benzofuran (B130515) ring, although this typically requires activation of the chloro group or a benzyne mechanism.

Table 2: Hypothetical Intramolecular Cyclization Pathways

| Precursor Derivative | Reaction Conditions | Potential Product | Cyclization Type |

| 2-Chloro-6-(hydroxymethyl)phenol | Base | Dihydrobenzofuran derivative | Intramolecular Williamson Ether Synthesis |

| 2-(2-Chlorophenyl)acetic acid | Dehydrating agent | Benzofuranone derivative | Intramolecular Friedel-Crafts Acylation |

Mechanistic Studies and Reaction Kinetics of Transformations

The hydrolysis of aryl orthoesters is acid-catalyzed and proceeds through a multi-step mechanism. acs.org The reaction is initiated by protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, and subsequent deprotonation and loss of another methanol molecule lead to the formation of the ester product. The rate of hydrolysis is highly dependent on the pH and the electronic nature of the substituents on the aromatic ring. nih.gov Electron-donating groups generally accelerate the reaction by stabilizing the oxocarbenium ion intermediate, while electron-withdrawing groups have the opposite effect. nih.gov

The kinetics of nucleophilic aromatic substitution on unactivated aryl halides like chlorobenzene are typically very slow. When the reaction does proceed under forcing conditions with a strong base, it often follows an elimination-addition mechanism involving a highly reactive benzyne intermediate. uomustansiriyah.edu.iq The formation of the benzyne is the rate-determining step.

In cases where the aromatic ring is activated by strong electron-withdrawing groups, the SNAr reaction proceeds via an addition-elimination mechanism. lumenlearning.comlibretexts.org This involves the nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and its formation is the rate-determining step. The subsequent elimination of the leaving group restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Table 3: Kinetic Parameters for Analogous Reactions

| Reaction | Model Compound | Rate Constant (k) or Half-life (t1/2) | Conditions |

| Orthoester Hydrolysis | Methyl-substituted Orthoester | t1/2 = 10 min | pH 7 nih.gov |

| Orthoester Hydrolysis | Triazolium-substituted Orthoester | t1/2 > 10000 min | pH 1 nih.gov |

| Nucleophilic Aromatic Substitution | 1-Chloro-2,4-dinitrobenzene with Aniline | Varies with solvent and temperature | Toluene-methanol mixtures libretexts.org |

| Hydrolysis of Aryl Ester | para-Nitrophenyl acetate (B1210297) (PNPA) | kcat = 2.39 min-1 (catalyzed) | pH 7.0, 25°C nih.gov |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of 1-Chloro-2-(trimethoxymethyl)benzene. These calculations can predict geometric parameters, charge distributions, and molecular orbitals, which are fundamental to understanding the compound's chemical behavior.

The presence of a chlorine atom and a trimethoxymethyl group on the benzene (B151609) ring significantly influences its electronic properties. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The trimethoxymethyl group, while sterically bulky, is expected to have an electron-withdrawing inductive effect.

DFT calculations can provide optimized geometries, bond lengths, and bond angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. nih.gov A lower HOMO-LUMO gap generally indicates higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are hypothetical and based on typical values for similar chlorinated and methoxylated benzene derivatives. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Stereochemical Considerations

The trimethoxymethyl group attached to the benzene ring introduces conformational flexibility. The rotation around the C-C bond connecting the benzene ring and the methoxy-substituted carbon, as well as rotations around the C-O bonds, can lead to various conformers with different energies. ucsd.edu

Conformational analysis aims to identify the most stable conformers, which are the ones that the molecule is most likely to adopt. windows.net The steric hindrance between the trimethoxymethyl group, the chlorine atom, and the adjacent hydrogen atom on the benzene ring plays a crucial role in determining the preferred conformation. It is expected that the staggered conformations of the methoxy (B1213986) groups will be energetically favored over eclipsed conformations to minimize steric strain. ucsd.edu In similar structures, methoxy groups can have different orientations with respect to the benzene ring, with some lying in the plane of the ring and others being almost perpendicular to it. researchgate.net

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

Computational methods can predict the reactivity of this compound and elucidate potential reaction pathways. The electronic properties calculated in section 4.1 are key inputs for these predictions. The distribution of electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack.

For electrophilic aromatic substitution, the chlorine atom and the trimethoxymethyl group will direct incoming electrophiles. The chlorine atom is an ortho-, para-director, while the trimethoxymethyl group is expected to be a meta-director due to its electron-withdrawing nature. The steric bulk of the trimethoxymethyl group will likely hinder substitution at the adjacent ortho position. Therefore, electrophilic substitution is most likely to occur at the para position relative to the chlorine atom.

Transition state analysis can be employed to calculate the activation energies for different reaction pathways, allowing for a quantitative prediction of the most favorable reaction. For instance, in a nucleophilic aromatic substitution reaction, the activation energy for the substitution of the chlorine atom can be calculated.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is influenced by its interactions with solvent molecules. dntb.gov.ua The presence of polar C-Cl and C-O bonds gives the molecule a significant dipole moment, suggesting it will be more soluble in polar solvents than in nonpolar solvents.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties and reactivity of the molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent will affect reaction rates and equilibria.

The primary intermolecular interactions for this compound are expected to be dipole-dipole interactions and van der Waals forces. The chlorine and oxygen atoms can also act as weak hydrogen bond acceptors. The interaction of the benzene ring with electron-deficient species can lead to π-stacking or CH/π interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity

For a series of related substituted benzenes, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates), a QSAR model can be developed.

Table 2: Key Molecular Descriptors for QSAR Studies of Substituted Benzenes

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Govern electrostatic interactions and the ease of electron transfer in reactions. |

| Steric | Molecular weight, Molar volume, Surface area | Influence the accessibility of reactive sites to other molecules. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Affects the compound's distribution between different phases, which can be crucial for reactivity in multiphasic systems. |

Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties.

Following a comprehensive search for scientific literature and spectral data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on "this compound" that adheres to the specific requirements of the provided outline.

Detailed experimental data for the advanced spectroscopic and structural characterization of this particular compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, are not available in the accessed scientific databases and literature. Specifically, no research findings were located that provide the necessary details for:

¹H NMR Spectroscopy: Chemical shifts, coupling constants, and multiplicity.

¹³C NMR Spectroscopy: Chemical shifts for aromatic and substituent carbons.

Two-Dimensional NMR Techniques: Correlation data (e.g., COSY, HSQC, HMBC).

Electron Ionization (EI) Mass Spectrometry: Molecular ion peak and detailed fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Retention time and mass spectral data under specific conditions.

While data exists for structurally related compounds, the strict instruction to focus solely on "this compound" prevents the use of analogous information. Generating the requested article without verifiable experimental data would lead to speculation and scientific inaccuracy. Therefore, the article cannot be constructed as requested.

Advanced Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The primary vibrational modes of interest include C-H stretching of the aromatic ring, C-Cl stretching, C-O stretching of the methoxy (B1213986) groups, and various bending and deformation modes of the benzene (B151609) ring.

Aromatic C-H Stretching: The benzene ring typically exhibits C-H stretching vibrations in the region of 3100-3000 cm⁻¹. For ortho-substituted benzenes, this region can show multiple sharp bands.

C-O Stretching: The trimethoxymethyl group contains C-O bonds which are expected to produce strong IR absorption bands. In similar ether-containing compounds, asymmetric C-O-C stretching vibrations appear in the 1275-1200 cm⁻¹ region, while symmetric stretching is observed around 1075-1020 cm⁻¹.

C-Cl Stretching: The vibration of the C-Cl bond is highly dependent on its environment. In aromatic compounds, this stretching frequency is typically found in the 750-550 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: The benzene ring itself has characteristic stretching vibrations (C=C) that appear as a series of bands in the 1600-1450 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations are also significant and are sensitive to the substitution pattern. For an ortho-disubstituted benzene, a strong band is expected in the 770-735 cm⁻¹ range. docbrown.info

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "ring-breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often strong in Raman spectra. The C-Cl bond also gives rise to a noticeable Raman signal.

The table below summarizes the expected characteristic vibrational frequencies for "1-Chloro-2-(trimethoxymethyl)benzene" based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Reference Compound(s) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Chlorobenzene (B131634), o-Chlorotoluene docbrown.infonist.gov |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | 2960 - 2850 | Anisole (B1667542) derivatives |

| Aromatic C=C Ring Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (variable intensity) | Chlorobenzene, o-Chlorotoluene docbrown.infonist.gov |

| Asymmetric C-O-C Stretch | 1275 - 1200 (strong) | Weak | 2-Chloroanisole nist.gov |

| Symmetric C-O-C Stretch | 1075 - 1020 (strong) | Moderate | 2-Chloroanisole nist.gov |

| Aromatic C-H Out-of-Plane Bend | 770 - 735 (strong) | Weak | o-Dichlorobenzene, o-Chlorotoluene nist.gov |

| C-Cl Stretch | 750 - 550 | 750 - 550 (strong) | Chlorobenzene, 2-Chlorobenzyl chloride researchgate.netnist.gov |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.org While a crystal structure for "this compound" has not been reported, analysis of crystallographic data for structurally similar ortho-substituted benzene derivatives provides valuable insights into the expected molecular geometry, conformation, and intermolecular interactions. scilit.com

Studies on various substituted benzene and 2-chlorobenzyl derivatives reveal several key structural features that would likely be present in the crystal structure of "this compound": researchgate.netresearchgate.netrsc.org

Molecular Geometry: The benzene ring is expected to be nearly planar. The C-Cl bond length in aromatic systems is typically around 1.74 Å. The bond lengths and angles within the trimethoxymethyl group would be consistent with standard values for C-O single bonds (approx. 1.43 Å) and C-C single bonds, with tetrahedral geometry around the central carbon.

Conformation: A critical structural aspect is the rotational conformation of the trimethoxymethyl group relative to the plane of the benzene ring. Steric hindrance between the bulky trimethoxymethyl group and the adjacent chlorine atom would likely force the side chain to adopt a twisted conformation. This is a common feature in ortho-substituted benzenes, where substituents are pushed out of the ring plane to minimize steric strain. nih.gov

Intermolecular Interactions: In the solid state, molecules are likely to pack in a manner that maximizes van der Waals forces. Weak C-H···O or C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal lattice. The presence of the chlorine atom could lead to halogen bonding (Cl···Cl or Cl···O interactions), which is a significant directional interaction in the crystal engineering of halogenated compounds. rsc.org

The table below presents typical bond lengths and angles from related crystal structures, which serve as a model for "this compound".

| Structural Parameter | Expected Value | Related Compound Example(s) |

| C(aromatic)-Cl Bond Length | ~ 1.74 Å | Aroylhydrazones derived from 2-Chlorobenzaldehyde (B119727) researchgate.net |

| C(aromatic)-C(aromatic) Bond Length | ~ 1.39 Å | Substituted Polynitrobenzene Derivatives nih.gov |

| C(aromatic)-C(alkyl) Bond Length | ~ 1.51 Å | 1,3,5-Trisubstituted 2,4,6-triethylbenzenes rsc.org |

| C(alkyl)-O Bond Length | ~ 1.43 Å | Tris-2-hydroxyethyl isocyanurate nih.gov |

| C(ar)-C(ar)-Cl Bond Angle | ~ 120° | 2-butynyl-N⁶–3-chlorobenzyl derivative researchgate.net |

| C(ar)-C(ar)-C(alkyl) Bond Angle | ~ 120° | 1,3,5-Trisubstituted 2,4,6-triethylbenzenes rsc.org |

The study of these related compounds underscores that the introduction of ortho substituents significantly influences both molecular conformation and crystal packing, driven by a delicate balance of steric repulsion and weak intermolecular forces. rsc.orgnih.gov

Applications in Advanced Organic Synthesis

Role as a Building Block in Heterocyclic Compound Synthesis

While direct and extensive research on the use of 1-Chloro-2-(trimethoxymethyl)benzene in heterocyclic synthesis is not widely documented, its structural motifs are analogous to precursors commonly used in cyclization reactions. The ortho-halo benzaldehyde (B42025) functionality, which can be unmasked from the trimethoxymethyl acetal (B89532), is a well-established starting point for the synthesis of various heterocyclic systems.

For instance, ortho-halobenzaldehydes are known to participate in palladium-catalyzed coupling reactions with N-tosylhydrazones to form seven-membered lactams. This type of transformation highlights the potential for the ortho-chloro group to act as a handle for metal-catalyzed cross-coupling reactions, while the aldehyde, revealed from the acetal, can undergo condensation to initiate the cyclization cascade. Such strategies are pivotal in creating medium-to-large sized ring systems that are often challenging to synthesize via traditional methods.

Furthermore, the reactivity of ortho-chlorobenzaldehyde derivatives in one-pot, multi-component reactions is a promising avenue for the synthesis of diverse heterocyclic libraries. These reactions, often catalyzed by organocatalysts, can lead to the rapid assembly of complex structures such as quinoline-fused heterocycles. The trimethoxymethyl group in this compound serves as a protected aldehyde, which can be advantageous in multi-step syntheses by preventing unwanted side reactions of the aldehyde functionality until its desired participation in a cyclization step.

Utilization in the Construction of Complex Organic Molecules and Pharmaceuticals

The strategic placement of the chloro and protected aldehyde functionalities on the benzene (B151609) ring makes this compound a useful intermediate in the synthesis of complex organic molecules and pharmaceuticals. Chlorinated aromatic compounds are prevalent in a vast number of FDA-approved drugs, underscoring the importance of chloro-containing building blocks in medicinal chemistry. nih.govnih.gov The chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule and also serves as a synthetic handle for further functionalization. nih.gov

2-Chlorotoluene, a closely related precursor, is widely used in the industrial synthesis of pesticides, pharmaceuticals, and dyes. biosynth.comguidechem.com Methodologies for the transformation of 2-chlorotoluene, such as its conversion to 2-chlorobenzaldehyde (B119727), provide a basis for understanding the potential synthetic routes involving this compound. The trimethoxymethyl group can be considered a synthetic equivalent of a carboxylic acid or other functional groups after appropriate transformations, further expanding its utility in building complex molecular frameworks.

Development of New Reagents and Catalysts Based on the Compound Scaffold

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. While specific examples based on the this compound scaffold are not prominent in the literature, the general class of ortho-substituted chlorobenzenes has been explored for such purposes. For example, the electronic properties of the benzene ring can be tuned by the substituents, which can be leveraged in the design of ligands for transition metal catalysts.

The potential for derivatization of both the chloro and the trimethoxymethyl positions opens up possibilities for creating bidentate ligands. For instance, the chloro group could be replaced via nucleophilic aromatic substitution or cross-coupling reactions to introduce a coordinating atom, while the trimethoxymethyl group could be hydrolyzed and converted into another coordinating moiety. Such tailored ligands are crucial for controlling the reactivity and selectivity of catalytic processes. Moreover, CeO2-based catalysts have been shown to be effective in the catalytic oxidation of chlorobenzene (B131634), suggesting that the chloro-substituent can play a role in catalytic cycles. mdpi.com

Strategies for Asymmetric Synthesis Involving the Compound

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The application of ortho-halobenzaldehyde precursors in asymmetric catalysis is an active area of research. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the aldehyde group, once deprotected from the acetal.

For example, catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid catalysts in cyclodehydration reactions. nih.gov This demonstrates that precursors with ortho-substituents can be suitable substrates for asymmetric transformations. The steric and electronic influence of the ortho-chloro group in this compound could play a crucial role in achieving high levels of enantioselectivity in such reactions. While direct applications involving this specific compound are yet to be extensively reported, the principles established with analogous structures provide a strong foundation for its potential use in the development of new asymmetric synthetic methodologies.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The reactivity of the chloro- and trimethoxymethyl- functionalities offers a fertile ground for investigating novel catalytic transformations. The carbon-chlorine bond is a classic handle for a multitude of cross-coupling reactions. Future research could systematically explore palladium, nickel, or copper-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions. A key research question would be to understand the influence of the adjacent trimethoxymethyl group on the reactivity of the C-Cl bond, including potential steric hindrance or electronic effects. Furthermore, the trimethoxymethyl group itself, a protected form of a carboxylic acid, could be a target for catalytic hydrolysis or other transformations under specific conditions, opening pathways to bifunctional molecules.

Integration into Flow Chemistry and Automation Platforms

The development of continuous flow processes for the synthesis and modification of 1-Chloro-2-(trimethoxymethyl)benzene represents a significant area for future work. Flow chemistry could offer enhanced control over reaction parameters, such as temperature and reaction time, which would be particularly beneficial for managing potentially exothermic catalytic reactions or handling reactive intermediates. An automated flow platform could enable high-throughput screening of reaction conditions for various cross-coupling partners, rapidly identifying optimal protocols. This approach would not only accelerate research but also improve the scalability and safety of processes involving this compound.

Materials Science Applications and Functional Materials Development

The potential incorporation of this compound into functional materials is an intriguing, albeit completely unexplored, avenue. Following catalytic functionalization to introduce polymerizable groups or other functionalities, this molecule could serve as a monomer or a building block for novel polymers or organic materials. For instance, its aromatic core could be integrated into conjugated polymers for applications in organic electronics, while the latent carboxylic acid functionality (from the trimethoxymethyl group) could be used to tune solubility or introduce responsive properties. Research would need to focus on synthesizing derivatives suitable for polymerization and characterizing the properties of the resulting materials.

Green Chemistry Approaches to Synthesis and Reactivity

Developing environmentally benign methods for the synthesis of this compound is a crucial future direction. Current synthetic routes likely rely on traditional methods that may involve hazardous reagents or generate significant waste. Research into green chemistry approaches could explore catalysis with earth-abundant metals, the use of greener solvents, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. Furthermore, investigating the reactivity of the compound in aqueous media or under solvent-free conditions would align with the principles of sustainable chemistry. A comparative life-cycle assessment of traditional versus green synthetic routes would provide valuable data for future industrial applications.

Advanced Theoretical Predictions and Machine Learning in Compound Design

Given the lack of experimental data, computational methods could provide initial insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic properties, and the transition states of potential reactions. As more data on this and related compounds become available, machine learning models could be trained to predict reactivity in various catalytic systems or to design new derivatives with specific desired properties. nih.gov Such in silico screening would significantly streamline experimental efforts and guide the design of future functional molecules based on this scaffold.

Multi-component Reactions and Cascade Processes

The structure of this compound is well-suited for the design of novel multi-component reactions (MCRs) or cascade reaction sequences. For example, a reaction could be envisioned where the chloro-substituent participates in a cross-coupling reaction, followed by an in-situ hydrolysis of the trimethoxymethyl group, which then engages in a subsequent reaction, all in a single pot. Such strategies are highly efficient in building molecular complexity from simple starting materials. beilstein-journals.org The development of MCRs involving this compound would be a significant contribution to synthetic methodology, enabling the rapid assembly of diverse and complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.